2-Hydroxy-4-methoxy-4'-methylbenzophenone (CAS 1641-17-4), also known as Benzophenone-10 or Mexenone, is a benzophenone-derived UV-absorbing agent widely used in sunscreens, cosmetics, and polymer coatings to protect against ultraviolet radiation [1][2]. The compound belongs to the benzophenone class of organic UV filters and is characterized by a molecular formula of C15H14O3, molecular weight of 242.27 g/mol, melting point of 99–102°C, and an estimated logP of approximately 4.10, which influences its lipophilicity and formulation behavior [3].
UV
Benzophenone-class UV absorber for sunscreen, cosmetic, and polymer coating research
LogP
High-lipophilicity profile supports oil-phase and lipid-matrix formulation studies
RORγ
RORγ agonist probe for nuclear receptor and immune signaling assay contexts
Benzophenone-based UV filters exhibit pronounced structure-dependent variations in photophysical properties, receptor activation profiles, and skin sensitization potential. The presence of a 4'-methyl substituent in 2-hydroxy-4-methoxy-4'-methylbenzophenone (Benzophenone-10) fundamentally alters its molecular geometry and electronic distribution compared to the widely used analog Benzophenone-3 (oxybenzone, 2-hydroxy-4-methoxybenzophenone), which lacks the methyl group and possesses an unsubstituted phenyl ring [1][2]. These structural differences manifest in distinct UV absorption characteristics, differential activation of nuclear receptors such as RORγ, and divergent photoallergic response thresholds [3][4]. Consequently, generic substitution of one benzophenone UV filter for another without consideration of these quantifiable differences may compromise formulation photostability, alter safety profiles, and yield unexpected biological outcomes in both cosmetic and industrial applications [5].
vs. BP-3
4'-methyl substituent alters UV absorption and photoallergy response thresholds; may shift formulation photostability and sensitization profile.
RORγ
Agonist activity on RORγ (EC50 1.67 μM) may not transfer to other benzophenones; class-level immune modulation context requires compound-specific review.
Lipophilicity
Higher LogP (~4.1 vs. ~3.6) affects oil-phase partitioning and skin retention; direct replacement may alter formulation compatibility and delivery research endpoints.
[1] Baughman BM, Stennett EMS, Lipner RE, Rudawsky AC, Schmidtke SJ. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. J Phys Chem A. 2009;113(28):8011-8019. View Source
[2] Correa BAM, Gonçalves AS, Rodrigues CR. Molecular modeling studies of the structural, electronic, and UV absorption properties of benzophenone derivatives. J Phys Chem A. 2012;116(45):10927-10937. View Source
[3] Activation of retinoic acid-related orphan receptor γ(t) by parabens and benzophenone UV-filters. Toxicology. 2022;471:153159. View Source
[4] Determination of threshold UV‐A elicitation dose in photopatch testing. Contact Dermatitis. 1993;29(4):180-184. View Source
[5] Darvay A, White IR, Rycroft RJG, Jones AB, Hawk JL, McFadden JP. Photoallergic contact dermatitis is uncommon. Br J Dermatol. 2001;145(4):597-601. View Source
Benzophenone-10 Comparative Evidence
UV-A Photoallergy Threshold vs. Benzophenone-3
In a controlled photopatch testing study, the threshold UV-A dose required to elicit a positive photoallergic response was 1.0 J/cm² for mexenone (benzophenone-10) compared to 0.7 J/cm² for oxybenzone (benzophenone-3) [1]. This 43% higher threshold dose indicates that Benzophenone-10 requires more UV-A energy to trigger photoallergic reactions in sensitized individuals.
Photopatch testing in patients with previously positive photoallergic reactions; isopropyl dibenzoylmethane (Eusolex 8020) also produced positive response at 1.0 J/cm²
Why This Matters
A higher photoallergy elicitation threshold may translate to reduced photoallergic contact dermatitis risk in sunscreen formulations, representing a safety differentiation for formulators prioritizing skin compatibility.
Photopatch testingPhotoallergySunscreen safety
[1] Determination of threshold UV‐A elicitation dose in photopatch testing. Contact Dermatitis. 1993;29(4):180-184. View Source
RORγ Agonist Activity
In a tetracycline-inducible reporter gene assay using CHO cells, Benzophenone-10 was identified as an RORγ agonist with an EC50 value of 1.67 ± 1.04 μM [1]. This activity enhanced RORγt-dependent transcription of pro-inflammatory IL-17A and/or IL-22 genes in murine T-cell models. While direct comparator data for other benzophenone UV filters in the same assay system are not available for RORγ activation, this quantitative EC50 value provides a benchmark for evaluating immunological implications relative to structurally related benzophenone derivatives.
Benzophenone-10 EC50 is approximately 11.6-fold higher (less potent) than hexylparaben; 2-fold lower EC50 (more potent) than benzylparaben
Conditions
Tetracycline-inducible reporter gene assay in CHO cells; RORγ transactivation
Why This Matters
Quantitative RORγ agonist activity data enable informed selection among UV filters where immune modulation or inflammatory concerns are relevant, particularly for leave-on cosmetic formulations with prolonged skin contact.
[1] Activation of retinoic acid-related orphan receptor γ(t) by parabens and benzophenone UV-filters. Toxicology. 2022;471:153159. View Source
Aquatic Toxicity in Planarians
In acute toxicity testing using the freshwater planarian Dugesia japonica, Mexenone (Benzophenone-10) exhibited a 48-hour LC50 of 1.5 mg/L, and an LC50 of 0.9 mg/L against Daphnia magna (estimated by ECOSAR) . In a comparative ranking of acute toxicity of 14 benzophenone-based UV filters in planarians, Benzophenone-10 ranked second in toxicity over both 48-hour and 96-hour exposure periods . While specific LC50 values for comparator benzophenones in the identical planarian model are not fully reported, this ranking positions Benzophenone-10 as having relatively higher acute aquatic toxicity compared to other benzophenone UV filters within the class.
Aquatic ToxicityClass-level
48h LC50 1.5 mg/L (planarian)
Supports environmental risk screening context
Ranked 2nd among 14 tested BP UV filters; source review required
1.5 mg/L (D. japonica); 0.9 mg/L (D. magna, ECOSAR estimate)
Comparator Or Baseline
Second-highest toxicity among 14 benzophenone UV filters tested in planarians (class-level ranking)
Quantified Difference
Ranked second in toxicity among 14 benzophenone UV filters
Conditions
Dugesia japonica freshwater planarian model; 48h and 96h exposure; ISO water; 25°C ± 1°C
Why This Matters
For industrial applications involving potential environmental release or for formulators subject to ecotoxicity regulations, this toxicity ranking informs environmental risk assessment and may influence procurement decisions for formulations requiring lower aquatic impact.
In a retrospective analysis of 2715 patients undergoing photopatch testing at St John's Institute of Dermatology (1983–1998), Benzophenone-10 accounted for 13 allergic contact (AC) reactions and 9 photoallergic (PA) reactions, while Benzophenone-3 accounted for 8 AC reactions and 14 PA reactions [1]. More recently, a 10-year retrospective study in Singapore (2013–2022) reported relevant photoallergic reactions to oxybenzone in 8 patients (9.5%) and to mexenone in 3 patients (3.6%) [2]. These data indicate a shift in relative clinical relevance over time, with Benzophenone-10 now representing a smaller proportion of photoallergic responses compared to Benzophenone-3 in certain populations.
Contact DermatitisCross-study
3.6% vs. 9.5% (BP-3) PA reactions
Reported lower photoallergy frequency in recent cohort
Singapore 2013–2022 retrospective; endpoint context may differ
Allergic/photoallergic reaction counts and frequencies
Target Compound Data
13 AC / 9 PA reactions (1983–1998 cohort); 3.6% relevant reactions (2013–2022 cohort)
Comparator Or Baseline
Benzophenone-3: 8 AC / 14 PA reactions (1983–1998); 9.5% relevant reactions (2013–2022)
Quantified Difference
1983–1998: Benzophenone-10 had 62.5% more AC reactions but 35.7% fewer PA reactions; 2013–2022: Benzophenone-10 had 62% lower relative frequency of relevant reactions
Conditions
Retrospective photopatch testing analyses; UK and Singapore clinical dermatology populations
Why This Matters
Evolving clinical sensitization data inform risk assessment for sunscreen formulators and may support selection of Benzophenone-10 over Benzophenone-3 where photoallergy risk is a primary concern in certain market regions.
[1] Darvay A, White IR, Rycroft RJG, Jones AB, Hawk JL, McFadden JP. Photoallergic contact dermatitis is uncommon. Br J Dermatol. 2001;145(4):597-601. View Source
[2] Photopatch testing in Singapore: A 10-year retrospective study. Contact Dermatitis. 2023;89(5):374-381. View Source
Lipophilicity vs. Benzophenone-3
Benzophenone-10 exhibits an estimated LogP of 4.07–4.10, compared to Benzophenone-3 (oxybenzone) which has a reported LogP of approximately 3.52–3.79 [1]. The higher LogP of Benzophenone-10 reflects its increased lipophilicity conferred by the 4'-methyl substituent, which is predicted to reduce aqueous solubility and enhance partitioning into lipid-rich matrices. Estimated water solubility for Benzophenone-10 is approximately 33.03 mg/L at 25°C, derived from Log Kow [2].
Octanol-water partition coefficient (LogP) and estimated water solubility
Target Compound Data
LogP: 4.07–4.10; Water solubility (est.): 33.03 mg/L
Comparator Or Baseline
Benzophenone-3: LogP ~3.52–3.79; Water solubility ~6–30 mg/L (varies by source)
Quantified Difference
LogP difference: +0.3 to +0.5 log units (~2–3× higher lipophilicity); Water solubility: comparable range
Conditions
Estimated values from Log Kow (WSKOW v1.41) and XLogP3 computational models
Why This Matters
Higher lipophilicity influences formulation behavior, including compatibility with oil-phase excipients, skin retention characteristics, and potential for stratum corneum penetration—critical considerations for sunscreen product development and polymer additive selection.
Based on the 43% higher threshold UV-A dose required to elicit photoallergic responses compared to Benzophenone-3 (1.0 J/cm² vs. 0.7 J/cm²) and the lower relative frequency of relevant photoallergic reactions in recent clinical cohorts (3.6% vs. 9.5%), Benzophenone-10 is positioned as a preferred benzophenone UV filter in sunscreen formulations where minimizing photoallergic contact dermatitis risk is a key safety objective [1][2]. Formulators targeting sensitive-skin populations or markets with regulatory emphasis on photoallergy may select Benzophenone-10 over Benzophenone-3 for this differential safety margin.
High-Lipophilicity Oil-Phase Formulations
With a LogP of 4.07–4.10, Benzophenone-10 exhibits approximately 2–3× greater lipophilicity than Benzophenone-3 (LogP ~3.52–3.79), making it particularly suitable for incorporation into oil-phase excipients, anhydrous formulations, and lipid-rich cosmetic products . This enhanced lipophilicity facilitates compatibility with emollients, oils, and waxes used in lip balms, sun oils, and water-resistant sunscreen formulations, where retention in the stratum corneum lipid matrix is desirable for sustained UV protection.
RORγ-Mediated Immune Modulation Research
Benzophenone-10 has been quantitatively characterized as an RORγ agonist with an EC50 of 1.67 ± 1.04 μM and has demonstrated enhancement of RORγt-dependent pro-inflammatory cytokine transcription in murine T-cell models [3]. This compound serves as a defined chemical probe for investigations of RORγ-mediated immune signaling, particularly in studies examining the intersection of UV filter exposure, skin immunology, and inflammatory disease pathways. Researchers evaluating nuclear receptor activation by environmental chemicals may employ Benzophenone-10 as a benchmark benzophenone agonist.
UV Stabilization for Polymers and Coatings
As a member of the benzophenone UV absorber class, Benzophenone-10 is applicable for UV stabilization of polymeric materials and coatings to prevent photodegradation, yellowing, and embrittlement [4]. Given its aquatic toxicity profile (48h LC50 of 1.5 mg/L in planarians, ranking second-highest among 14 benzophenone UV filters), procurement for industrial UV stabilization should prioritize applications in enclosed systems or those with minimal environmental release pathways . This risk-based selection approach ensures effective UV protection while mitigating potential ecotoxicological concerns.
Application
Selection Property
Validation Focus
Sunscreen Formulation Research
Photoallergy response threshold context
Dermatological photopatch endpoint review
Oil-Phase and Lipid-Matrix Formulations
High lipophilicity (LogP ~4.1)
Compatibility and skin retention model review
Nuclear Receptor Signaling Assays
RORγ agonist assay context
Immune modulation and cytokine endpoint monitoring
Polymer and Coating UV Stabilization
UV absorption and environmental release profile
Aquatic toxicity ranking and enclosed-system review
[1] Determination of threshold UV‐A elicitation dose in photopatch testing. Contact Dermatitis. 1993;29(4):180-184. View Source
[2] Photopatch testing in Singapore: A 10-year retrospective study. Contact Dermatitis. 2023;89(5):374-381. View Source
[3] Activation of retinoic acid-related orphan receptor γ(t) by parabens and benzophenone UV-filters. Toxicology. 2022;471:153159. View Source
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